BOC-D-Leucine monohydrate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

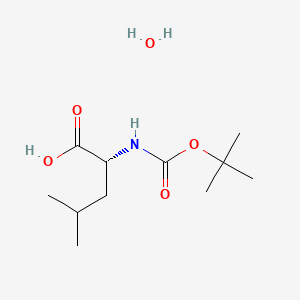

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

(2R)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4.H2O/c1-7(2)6-8(9(13)14)12-10(15)16-11(3,4)5;/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14);1H2/t8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URQQEIOTRWJXBA-DDWIOCJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)OC(C)(C)C.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C(=O)O)NC(=O)OC(C)(C)C.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200937-17-3, 16937-99-8 | |

| Record name | D-Leucine, N-[(1,1-dimethylethoxy)carbonyl]-, monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2R)-2-{[(tert-butoxy)carbonyl]amino}-4-methylpentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to BOC-D-Leucine Monohydrate (CAS: 16937-99-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

BOC-D-Leucine monohydrate, with the CAS number 16937-99-8, is a pivotal chiral building block in modern organic synthesis and medicinal chemistry. As a derivative of the unnatural D-isomer of the essential amino acid leucine, it features a tert-butyloxycarbonyl (BOC) protecting group on its alpha-amino functionality. This strategic protection renders it an indispensable tool in solid-phase peptide synthesis (SPPS) and as a key intermediate in the manufacturing of a variety of pharmaceuticals.[1] Its hydrophobic nature and bulky side chain can be leveraged to modulate the conformational properties and enzymatic stability of peptides.[1] This guide provides an in-depth overview of its properties, synthesis, and applications, complete with experimental protocols and logical diagrams to facilitate its use in research and development.

Physicochemical Properties

This compound is a white crystalline powder.[2] Its core physicochemical characteristics are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| CAS Number | 16937-99-8 | [1] |

| Molecular Formula | C₁₁H₂₁NO₄·H₂O | [1] |

| Molecular Weight | 249.31 g/mol | [3] |

| Melting Point | 80-90 °C | [3][4] |

| Boiling Point | 356.0 ± 25.0 °C (Predicted) | [1] |

| Density | 1.061 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility | Low solubility in water. Soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide.[2] Insoluble in dichloromethane and ethyl acetate.[1] | [1][2] |

| Optical Rotation | [α]D²⁰ = +24 ± 2° (c=2 in Acetic Acid) | [3] |

| Appearance | White crystalline powder | [2] |

Applications in Research and Drug Development

The primary application of this compound lies in its role as a protected amino acid for peptide synthesis. The BOC group provides a robust yet readily cleavable protection for the amine, preventing unwanted side reactions during peptide bond formation.[] It is a crucial component in the synthesis of peptide-based therapeutics, including antibiotics, antivirals, and anticancer drugs.[6]

Beyond standard peptide synthesis, this compound serves as a critical chiral intermediate in the synthesis of several small-molecule drugs. Notably, it is a key side chain for the antiviral drug atazanavir and is used in the preparation of the anti-cancer drug BB-2516, the anti-inflammatory drug RO-31-9790, and the anti-hepatitis C virus drug telaprevir.[1]

Furthermore, the deprotected form, D-Leucine, has demonstrated potent anti-seizure effects in preclinical studies.[7] Research suggests that D-Leucine may act as a signaling molecule, potentially through a novel pathway that does not involve conventional seizure-related receptors.[8][9] This opens up new avenues for the development of epilepsy treatments.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of BOC-D-Leucine involves the reaction of D-Leucine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Materials:

-

D-Leucine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

1,4-Dioxane

-

1N Sodium hydroxide (NaOH) solution

-

Ethyl acetate

-

Water

-

Saturated potassium bisulfate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a mixture of D-leucine (e.g., 8g, 0.061 mmol) in 1,4-dioxane (200ml), add aqueous sodium hydroxide solution (1N, 8.5 ml) and di-tert-butyl dicarbonate (17.5 g, 80 mmol).

-

Stir the mixture overnight at room temperature.

-

Evaporate the solvent in vacuo.

-

Dilute the residue with water (50 ml) and wash with ethyl acetate (2 x 50 ml) to remove unreacted Boc₂O.

-

Adjust the aqueous phase to a pH of 2-3 with a saturated potassium bisulfate solution.

-

Extract the product with ethyl acetate (3 x 50 ml).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to yield BOC-D-Leucine as a white solid. The monohydrate can be obtained through appropriate crystallization techniques if needed.[1]

General Protocol for BOC Solid-Phase Peptide Synthesis (SPPS)

This compound is a standard building block in BOC-based SPPS. The following is a generalized workflow for incorporating a BOC-protected amino acid into a growing peptide chain on a solid support.

Materials:

-

Peptide-resin (e.g., Merrifield resin) with a free amino group

-

This compound

-

Coupling reagent (e.g., HATU, HBTU)

-

Base (e.g., DIEA)

-

Solvent (e.g., DMF, DCM)

-

Deprotection solution: Trifluoroacetic acid (TFA) in DCM (e.g., 50% v/v)

-

Neutralization solution: DIEA in DCM (e.g., 5% v/v)

Procedure:

-

Resin Swelling: Swell the peptide-resin in an appropriate solvent like DCM or DMF.

-

BOC Deprotection:

-

Treat the resin with a 50% TFA in DCM solution for approximately 20-30 minutes to remove the BOC protecting group from the N-terminal amino acid of the peptide chain.[10]

-

Wash the resin thoroughly with DCM to remove excess TFA.

-

-

Neutralization:

-

Neutralize the resulting trifluoroacetate salt of the N-terminal amine by washing with a solution of 5% DIEA in DCM.[11]

-

Wash the resin again with DCM to remove excess base.

-

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate the this compound by dissolving it with a coupling reagent (e.g., HATU) and a base (e.g., DIEA) in a suitable solvent like DMF.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours.

-

Monitor the reaction completion using a qualitative test such as the Kaiser test.

-

-

Washing: Wash the resin extensively with DMF and DCM to remove unreacted reagents and byproducts.

-

Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide sequence.

-

Final Cleavage: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed, typically using a strong acid like anhydrous hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[12]

Visualizations

The following diagrams illustrate key conceptual workflows related to this compound.

Caption: Workflow for BOC protection of D-Leucine and its use in a solid-phase peptide synthesis cycle.

Caption: A conceptual diagram illustrating the hypothesized, yet unconfirmed, pathways for the anti-seizure effects of D-Leucine.

References

- 1. Page loading... [guidechem.com]

- 2. hopkinsmedicine.org [hopkinsmedicine.org]

- 3. D-leucine: evaluation in an epilepsy model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. D-LEUCINE--AN-AMINO-ACID-THAT-PROTECTS-AGAINST-SEIZURES [aesnet.org]

- 6. This compound (Boc-D-Leu-OH.H2O) BP EP USP CAS 16937-99-8 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. sciencedaily.com [sciencedaily.com]

- 9. Potent anti-seizure effects of D-leucine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chempep.com [chempep.com]

- 11. peptide.com [peptide.com]

- 12. chemistry.du.ac.in [chemistry.du.ac.in]

An In-depth Technical Guide to the Physicochemical Properties of BOC-D-Leucine Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Butoxycarbonyl-D-leucine monohydrate (BOC-D-Leucine monohydrate) is a protected form of the D-enantiomer of the essential amino acid leucine.[1] The tert-butyloxycarbonyl (Boc) protecting group is widely utilized in peptide synthesis and other areas of organic chemistry due to its stability under various conditions and its straightforward removal under moderately acidic conditions.[2][3] As a critical intermediate in the synthesis of complex peptides and active pharmaceutical ingredients (APIs), a thorough understanding of its physicochemical properties is essential for process development, formulation, and ensuring product quality and consistency.[4] This guide provides a detailed overview of the known physicochemical properties of this compound, outlines experimental protocols for their determination, and presents visual workflows for these procedures.

General Properties

This compound is a white crystalline powder.[3][5] It is a stable, non-toxic, and odorless substance.[3]

Quantitative Physicochemical Data

The following tables summarize the available quantitative data for this compound. It is important to note that some properties have conflicting reported values in the literature, which may be due to differences in analytical methods or the presence of different solid-state forms (e.g., anhydrous vs. monohydrate).

Table 1: Identification and Molecular Properties

| Property | Value | Reference |

| CAS Number | 16937-99-8 | [4] |

| Molecular Formula | C₁₁H₂₁NO₄·H₂O | [3] |

| Molecular Weight | 249.31 g/mol | |

| Appearance | White crystalline powder | [3][5] |

Table 2: Thermal and Spectroscopic Properties

| Property | Value | Reference |

| Melting Point | 80-90°C | [5] |

| 85-87°C (lit.) | [4] | |

| 148-155°C | [3] | |

| Boiling Point | 356.0 ± 25.0 °C (Predicted) | [4] |

| Optical Rotation | +24 ± 2º (c=2 in Acetic Acid) | [5] |

Note on Melting Point Discrepancy: The significant variation in the reported melting point may be attributed to the presence of either the anhydrous or monohydrate form of the compound, or potentially different polymorphic forms. The anhydrous form of BOC-D-Leucine has been described as an oil, which could lead to different thermal behavior.[6] The lower melting points (80-90°C and 85-87°C) are more frequently cited in commercial supplier specifications, while the higher range (148-155°C) is also reported.[3][4][5] Experimental verification using a standardized method is recommended.

Table 3: Solubility and Acidity

| Property | Solvent | Value | Reference |

| Solubility | Water | Low solubility | [3] |

| Methanol | Highly soluble, Slightly soluble | [3][7] | |

| Ethanol | Highly soluble | [3] | |

| Dimethyl Sulfoxide (DMSO) | Highly soluble, ~100 mg/mL | [3] | |

| Dichloromethane | Insoluble | [4] | |

| Ethyl Acetate | Insoluble | [4] | |

| Acetic Acid | Sparingly soluble | [7] | |

| pKa | 4.02 ± 0.21 (Predicted) | [4][7] |

Note on Solubility: While qualitative descriptions are available, precise quantitative solubility data in water, methanol, and ethanol are not readily found in the public domain. The value for DMSO is based on a closely related compound and should be considered an approximation.

Table 4: Physical Properties

| Property | Value | Reference |

| Density | 1.061 ± 0.06 g/cm³ (Predicted) | [4] |

| 1.25 g/cm³ | [3] | |

| Hygroscopicity | Data not available | |

| Crystal Structure | Data not available |

Experimental Protocols and Workflows

Detailed experimental procedures are crucial for the accurate and reproducible determination of physicochemical properties. The following sections provide standardized protocols for key analyses.

Melting Point Determination

Protocol:

-

Sample Preparation: The this compound sample should be a fine, dry powder. If necessary, gently grind the crystals to a fine powder.

-

Apparatus: A calibrated capillary melting point apparatus is used.

-

Capillary Loading: A small amount of the powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

Heating: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a controlled rate, typically 1-2°C per minute, when approaching the expected melting point.

-

Observation: The melting range is recorded from the temperature at which the first drop of liquid is observed to the temperature at which the entire sample has melted into a clear liquid.

-

Reporting: The result is reported as a melting range.

Caption: Workflow for Melting Point Determination.

Solubility Determination (Shake-Flask Method)

Protocol:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent (e.g., water, methanol, ethanol) in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature shaker bath (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution.

-

Quantification: A known volume of the clear supernatant is carefully removed, diluted appropriately, and the concentration of the dissolved this compound is determined using a validated analytical method, such as HPLC-UV.

-

Calculation: The solubility is calculated and expressed in units such as g/L or mg/mL.

Caption: Workflow for Shake-Flask Solubility Determination.

Powder X-ray Diffraction (PXRD) Analysis

Protocol:

-

Sample Preparation: A sufficient amount of the crystalline powder is gently packed into a sample holder. Care should be taken to create a flat, smooth surface to minimize preferred orientation effects.

-

Instrument Setup: The PXRD instrument is configured with appropriate settings for the X-ray source (e.g., Cu Kα radiation), voltage, and current.

-

Data Collection: The sample is scanned over a defined 2θ range (e.g., 2° to 40°) with a specific step size and scan speed.

-

Data Analysis: The resulting diffractogram is analyzed to identify the angular positions (2θ) and intensities of the diffraction peaks. This pattern is a fingerprint of the crystalline structure.

-

Interpretation: The peak list can be used for phase identification, purity assessment, and, with further analysis, determination of unit cell parameters.

Caption: Workflow for Powder X-ray Diffraction (PXRD) Analysis.

Hygroscopicity Assessment by Dynamic Vapor Sorption (DVS)

Protocol:

-

Sample Preparation: A small, accurately weighed amount of this compound (typically 5-20 mg) is placed in the DVS instrument's microbalance pan.

-

Drying: The sample is initially dried under a stream of dry nitrogen (0% relative humidity, RH) at a constant temperature (e.g., 25°C) until a stable mass is achieved. This establishes the dry weight.

-

Sorption/Desorption Cycle: The relative humidity is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH), and the mass change is monitored until equilibrium is reached at each step. This is the sorption phase. Subsequently, the RH is decreased in a similar stepwise manner back to 0% RH (desorption phase).

-

Data Analysis: The change in mass as a function of RH is plotted to generate a sorption-desorption isotherm. The total mass change at a specific RH (e.g., 80% RH) is used to classify the hygroscopicity.

Caption: Workflow for Dynamic Vapor Sorption (DVS) Analysis.

pKa Determination by Potentiometric Titration

Protocol:

-

Sample Preparation: A solution of this compound of known concentration is prepared in water or a suitable co-solvent system. The ionic strength of the solution is typically kept constant with an inert salt like KCl.

-

Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a stirrer.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is recorded after each incremental addition of the titrant.

-

Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.

-

Calculation: The pKa value is calculated from the titration data, often using the first or second derivative of the titration curve to accurately locate the equivalence point.

Caption: Workflow for Potentiometric pKa Determination.

Conclusion

This compound is a fundamental building block in modern synthetic chemistry. While its general properties are established, this guide highlights the need for more precise and publicly available quantitative data, particularly regarding its solubility, crystal structure, and hygroscopicity. The significant discrepancy in reported melting points also warrants further investigation, likely through comparative analysis of the anhydrous and monohydrate forms. The provided experimental protocols and workflows offer a standardized framework for researchers to generate reliable and reproducible data, which is indispensable for the successful application of this important compound in research and development.

References

- 1. N-Boc-D-leucine hydrate, 98+% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound (Boc-D-Leu-OH.H2O) BP EP USP CAS 16937-99-8 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 4. Page loading... [wap.guidechem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. peptide.com [peptide.com]

- 7. This compound | 16937-99-8 [m.chemicalbook.com]

BOC-D-Leucine monohydrate molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BOC-D-Leucine monohydrate, a crucial N-Boc-protected form of the unnatural amino acid D-Leucine. It is widely utilized as a fundamental building block in the synthesis of peptides and various pharmaceutical agents. This document outlines its chemical and physical properties, experimental protocols for its synthesis, and its applications in drug development.

Core Chemical and Physical Properties

This compound is a white crystalline powder. Its key quantitative data are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₃NO₅ | [1][2] |

| Molecular Weight | 249.31 g/mol | [3][4][] |

| Anhydrous Molecular Formula | C₁₁H₂₁NO₄ | [6] |

| Anhydrous Molecular Weight | 231.29 g/mol | [6] |

| CAS Number | 16937-99-8, 200937-17-3 | [3][6][7] |

| Melting Point | 85-87 °C | [6] |

| Boiling Point | 356.0 ± 25.0 °C (Predicted) | [6] |

| Density | 1.061 ± 0.06 g/cm³ (Predicted) | [6] |

| Acidity (pKa) | 4.02 ± 0.21 (Predicted) | [6] |

| Solubility | Soluble in dimethyl sulfoxide, methanol, and ethanol. Insoluble in dichloromethane and ethyl acetate. Low solubility in water. | [6][7] |

| Optical Rotation | +25.2 ± 0.1° (c=2 in acetic acid) | [2] |

Applications in Research and Drug Development

This compound is a hydrophobic amino acid with a sterically significant linear chain, which allows it to effectively modulate the conformation of polypeptides. This property enhances the stability of peptides against enzymatic degradation while preserving their biological activity.[6] Consequently, it has found extensive applications in several areas:

-

Peptide Synthesis: It serves as a critical intermediate in solid-phase peptide synthesis. The tert-butoxycarbonyl (BOC) protecting group is stable under neutral or basic conditions and can be easily removed under mild acidic conditions, making it a versatile tool for constructing complex peptides.[][8][9]

-

Drug Development: This compound is a key precursor in the synthesis of a variety of therapeutic agents, including:

-

Chiral Catalyst: It is also utilized as a catalyst in asymmetric chemical reactions.[6]

Experimental Protocols

Detailed methodologies for the synthesis of this compound are crucial for its application in research and development. Below are representative experimental protocols derived from scientific literature.

Protocol 1: Synthesis from L-Leucine and Di-tert-butyl dicarbonate

This protocol describes the synthesis of this compound starting from L-leucine.[6]

Materials:

-

L-leucine

-

1,4-Dioxane

-

Aqueous sodium hydroxide solution (1N)

-

Di-tert-butyl dicarbonate (Boc anhydride)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate

Procedure:

-

To a mixture of L-leucine (8g, 0.061 mmol) in 1,4-dioxane (200 ml), add aqueous sodium hydroxide solution (1N, 8.5 ml) and di-tert-butyl dicarbonate (17.5 g, 80 mmol).

-

Stir the mixture overnight at room temperature.

-

Evaporate the solvent under reduced pressure.

-

Dilute the residue with water (50 ml) and wash with ethyl acetate (2 x 50 ml).

-

Adjust the pH of the aqueous phase to 2-3 using an appropriate acid.

-

Extract the aqueous phase with ethyl acetate (3 x 50 ml).

-

Combine the organic layers and wash with brine (2 x 50 ml).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield the product as a white solid.

Protocol 2: Use in Solid-Phase Peptide Synthesis (Boc Chemistry)

This protocol provides a general workflow for the incorporation of a BOC-protected amino acid, such as BOC-D-Leucine, into a peptide chain on a solid support.[10]

Materials:

-

Boc-D-Leucine

-

Peptide-resin (e.g., Boc-Leu-OCH₂Pam-resin)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIEA)

-

Coupling reagent (e.g., HBTU/HOBt or HATU)

-

Anhydrous HF

-

p-cresol (scavenger)

-

Diethyl ether

Procedure:

-

Deprotection: The Nα-Boc protecting group of the resin-bound amino acid is removed by treatment with neat TFA.

-

Washing: The peptide-resin is washed with DCM to remove residual TFA and byproducts.

-

Coupling:

-

Dissolve Boc-D-Leucine (4 equivalents) and a coupling reagent like HATU (4 equivalents) in DMF.

-

Add DIEA (5 equivalents) to activate the amino acid.

-

Add the activated amino acid solution to the deprotected peptide-resin and allow it to react.

-

-

Washing: Wash the peptide-resin with DMF and DCM to remove excess reagents.

-

Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.

-

Cleavage: After the final amino acid has been coupled, remove the Nα-Boc group. The peptide is then cleaved from the resin support using anhydrous HF with p-cresol as a scavenger at 0°C for 1 hour.

-

Precipitation and Purification: After evaporation of the HF, the crude peptide is precipitated and washed with cold diethyl ether. The peptide is then dissolved in aqueous acetonitrile containing 0.1% TFA and lyophilized.

Visualized Workflows

The following diagrams illustrate the logical flow of the synthesis and application of this compound.

Caption: Synthesis workflow for this compound.

Caption: General workflow for solid-phase peptide synthesis using BOC-D-Leucine.

References

- 1. N-Boc-D-leucine hydrate, 98+% | Fisher Scientific [fishersci.ca]

- 2. L09124.03 [thermofisher.com]

- 3. peptide.com [peptide.com]

- 4. medchemexpress.com [medchemexpress.com]

- 6. Page loading... [guidechem.com]

- 7. This compound (Boc-D-Leu-OH.H2O) BP EP USP CAS 16937-99-8 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 8. chemimpex.com [chemimpex.com]

- 9. nbinno.com [nbinno.com]

- 10. rsc.org [rsc.org]

A Technical Guide to the Structure and Stereochemistry of BOC-D-Leucine Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-tert-butoxycarbonyl-D-leucine monohydrate (BOC-D-Leucine monohydrate), a critical chiral building block in modern organic synthesis. The document details its chemical structure, stereochemical configuration, and key physicochemical properties. Furthermore, it outlines its significant applications, particularly in peptide synthesis and the development of therapeutic agents. Detailed experimental protocols for its characterization via Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) are provided to aid researchers in its identification and quality assessment.

Introduction

This compound is a derivative of the unnatural D-isomer of the amino acid leucine.[1] The defining features of this compound are the tert-butoxycarbonyl (BOC) protecting group attached to the alpha-amino nitrogen and the presence of a single water molecule within its crystalline structure.[2] The BOC group is an acid-labile protecting group, which is invaluable in multi-step organic synthesis, particularly in solid-phase peptide synthesis (SPPS).[3] Its stability under neutral or basic conditions, coupled with its ease of removal under mild acidic conditions (e.g., with trifluoroacetic acid), makes it an ideal choice for preventing unwanted side reactions at the amino terminus during peptide chain elongation.[3][4]

The D-configuration of the leucine moiety introduces a specific chirality, making BOC-D-Leucine a crucial component for synthesizing peptides with modified structures and functions.[5] Non-natural amino acids like D-leucine are incorporated into peptide-based therapeutics to enhance their stability against enzymatic degradation, thereby improving their pharmacokinetic profiles.[6]

Structure and Stereochemistry

Chemical Structure

This compound is composed of three key components: the D-leucine backbone, the N-terminal BOC protecting group, and a water molecule of hydration.

-

D-Leucine Core: The core of the molecule is the amino acid leucine, which features an isobutyl side chain. The "D" designation refers to the stereochemical configuration at the alpha-carbon (α-carbon).

-

BOC Protecting Group: The tert-butoxycarbonyl group, (CH₃)₃C-O-C(=O)-, is attached to the nitrogen atom of the amino group. This bulky group sterically hinders the nitrogen, preventing it from participating in nucleophilic reactions until it is intentionally removed.

-

Water of Hydration: The monohydrate form indicates that one molecule of water is incorporated into the crystal lattice for each molecule of the BOC-amino acid.

The systematic IUPAC name for the anhydrous form is (2R)-2-{[(tert-Butoxy)carbonyl]amino}-4-methylpentanoic acid.

Stereochemistry

The stereochemistry of this compound is centered at the α-carbon. The "D" configuration specifies that, when viewed with the carboxyl group at the top and the side chain at the bottom in a Fischer projection, the amino group is on the right side. In the Cahn-Ingold-Prelog (CIP) priority system, this corresponds to an (R) configuration at the α-carbon.[2] This specific stereochemistry is critical, as the biological activity of peptides is highly dependent on the chirality of their constituent amino acids.

dot

Caption: Logical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in chemical reactions.

| Property | Value | References |

| CAS Number | 16937-99-8 | [2][5][6] |

| Molecular Formula | C₁₁H₂₁NO₄·H₂O | [2] |

| Molecular Weight | 249.31 g/mol | [2] |

| Appearance | White crystalline powder | [2][6] |

| Melting Point | 80 - 90 °C | [2] |

| Optical Rotation [α]D²⁰ | +24 ± 2° (c=2 in Acetic Acid) | [2] |

| Solubility | Soluble in dimethyl sulfoxide (DMSO), methanol, ethanol; sparingly soluble in acetic acid; insoluble in dichloromethane and ethyl acetate. Low solubility in water. | [5][6][7] |

| Storage Temperature | 0 - 8 °C, sealed in a dry, dark place. | [2] |

Applications in Research and Drug Development

This compound is a vital intermediate in the synthesis of a wide range of pharmaceutical compounds.[6] Its primary application is in peptide synthesis, where it serves as a building block for creating peptides with enhanced therapeutic properties.[8]

-

Peptide Synthesis: It is extensively used in both solid-phase and solution-phase peptide synthesis.[4] The incorporation of D-amino acids can significantly increase the metabolic stability of peptide drugs by making them resistant to proteases, which typically recognize only L-amino acids. This leads to a longer in-vivo half-life.

-

Pharmaceutical Intermediates: BOC-D-Leucine is a key side chain for the synthesis of the antiviral drug atazanavir, which is used to treat HIV/AIDS.[6] It is also a precursor in the synthesis of other therapeutic agents, including anti-cancer, anti-inflammatory, and anti-hepatitis C virus drugs.[6]

-

Asymmetric Synthesis: It is also utilized as a catalyst or chiral auxiliary in various asymmetric reactions.[6]

Experimental Protocols for Characterization

Accurate characterization is essential to confirm the identity, purity, and stereochemical integrity of this compound. Below are detailed protocols for its analysis using common spectroscopic techniques.

dot

Caption: Analytical workflow for compound characterization.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is used to confirm the molecular structure by identifying the chemical environment of all protons in the molecule.

-

Objective: To verify the presence of the BOC group, the leucine side chain, and the α-proton, and to assess the sample's purity.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Integrate all signals to determine the relative number of protons.

-

-

Expected Chemical Shifts (δ) in CDCl₃:

-

~0.95 ppm: Doublet, 6H. Corresponds to the two methyl groups (-CH(CH₃)₂) of the isobutyl side chain.

-

~1.45 ppm: Singlet, 9H. This is the characteristic signal for the nine equivalent protons of the tert-butyl group of the BOC protector.

-

~1.60-1.80 ppm: Multiplet, 3H. Corresponds to the -CH₂- and -CH- protons of the isobutyl side chain.

-

~4.30 ppm: Multiplet, 1H. The proton attached to the chiral α-carbon (-CH(NH)-).

-

~5.00 ppm: Broad singlet or doublet, 1H. The N-H proton of the carbamate.

-

~10.0-12.0 ppm: Broad singlet, 1H. The acidic proton of the carboxylic acid group (-COOH). The signal for the water of hydration may also appear in this region or as a broader signal elsewhere, depending on the solvent and concentration.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule.

-

Objective: To confirm the presence of the carboxylic acid, carbamate (BOC group), and N-H functionalities.

-

Instrumentation: An FTIR spectrometer.

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

-

Expected Characteristic Absorption Bands (wavenumbers, cm⁻¹):

-

~3350 cm⁻¹: N-H stretching vibration of the carbamate.

-

~2850-3000 cm⁻¹: C-H stretching vibrations of the alkyl groups (isobutyl and tert-butyl).

-

~1710 cm⁻¹: C=O stretching of the carboxylic acid.

-

~1690-1700 cm⁻¹: C=O stretching of the carbamate (BOC group).[9]

-

~1365 and 1390 cm⁻¹: Characteristic bands for the C-(CH₃)₃ group.[9]

-

Broad band ~2500-3300 cm⁻¹: O-H stretching of the hydrogen-bonded carboxylic acid and the water of hydration.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and to study the fragmentation pattern of the molecule, further confirming its structure.

-

Objective: To confirm the molecular weight of the anhydrous compound and observe characteristic fragmentation patterns.

-

Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Infuse the solution directly into the ESI source or inject it via an HPLC system.

-

-

Data Acquisition:

-

Acquire spectra in both positive and negative ion modes.

-

Positive Ion Mode (ESI+): Look for the protonated molecule [M+H]⁺ and other adducts like [M+Na]⁺.

-

Negative Ion Mode (ESI-): Look for the deprotonated molecule [M-H]⁻.

-

-

Expected Results:

-

Molecular Ion: The anhydrous molecular weight is 231.29 g/mol . In positive ion mode, a prominent peak at m/z 232.2 [M+H]⁺ is expected.[6] In negative ion mode, a peak at m/z 230.3 [M-H]⁻ should be observed.

-

Fragmentation: A common fragmentation pathway for BOC-protected amino acids is the loss of the BOC group or parts of it. Characteristic fragment ions may include:

-

Loss of tert-butyl group (-57 Da): [M+H - 57]⁺

-

Loss of isobutylene (-56 Da) via McLafferty rearrangement.

-

Loss of CO₂ (-44 Da) from the BOC group or the carboxylic acid.

-

Loss of the entire BOC group (-101 Da): [M+H - 101]⁺, corresponding to the protonated D-leucine.

-

-

Conclusion

This compound is a fundamentally important molecule for chemists and pharmaceutical scientists. Its well-defined structure and stereochemistry, combined with the versatile reactivity afforded by the BOC protecting group, make it an indispensable tool for the synthesis of complex, chirally pure molecules. A thorough understanding of its properties and the application of the analytical protocols described herein are crucial for ensuring the quality and success of research and development endeavors that utilize this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 4. spectrabase.com [spectrabase.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound (Boc-D-Leu-OH.H2O) BP EP USP CAS 16937-99-8 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 7. N-Boc-D-leucine hydrate, 98+% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. scienceopen.com [scienceopen.com]

- 9. researchgate.net [researchgate.net]

Solubility Profile of BOC-D-Leucine Monohydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Butoxycarbonyl-D-leucine monohydrate (BOC-D-Leucine monohydrate) is a protected amino acid derivative crucial in peptide synthesis and pharmaceutical development. Its defined structure and chirality make it a valuable building block for creating complex peptide-based therapeutics, including antiviral and anticancer agents.[1] A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, and formulation processes. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, outlines a general experimental protocol for its quantitative determination, and presents a visual workflow of this process.

Core Concepts in Solubility

The solubility of a compound like this compound is primarily dictated by the principle of "like dissolves like." The presence of both a polar carboxylic acid group and a nonpolar isobutyl group, alongside the bulky, lipophilic tert-butoxycarbonyl protecting group, results in a nuanced solubility profile. While the polar functionalities favor interaction with polar solvents, the nonpolar moieties enhance solubility in less polar organic environments.

Qualitative Solubility Data

Precise quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature. However, various sources provide qualitative assessments of its solubility. This information is summarized in the table below.

| Organic Solvent | Solubility Description | Source(s) |

| Methanol | Highly Soluble, Slightly Soluble | [1][2] |

| Ethanol | Highly Soluble | [1] |

| Dimethyl Sulfoxide (DMSO) | Highly Soluble, Easily Soluble, Slightly Soluble | [1][2][3] |

| Acetic Acid | Sparingly Soluble | [2] |

| Dichloromethane (DCM) | Insoluble | [3] |

| Ethyl Acetate | Insoluble | [3] |

Note: The conflicting descriptions for some solvents (e.g., "Highly Soluble" vs. "Slightly Soluble") highlight the qualitative nature of the available data and underscore the importance of experimental determination for specific applications.

Experimental Protocol for Solubility Determination

For applications requiring precise solubility values, experimental determination is essential. The following is a generalized protocol based on the widely accepted "shake-flask" method, a standard approach for determining the equilibrium solubility of a compound.

Objective: To determine the quantitative solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Constant temperature orbital shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

-

Add a known volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically.

-

-

Sample Preparation and Analysis:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed.

-

Filter the aliquot through a syringe filter into a clean vial.

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved this compound.

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Use the calibration curve to determine the concentration of the compound in the diluted sample.

-

Calculate the original solubility in the solvent by accounting for the dilution factor. The solubility is typically expressed in mg/mL or g/L.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Workflow for Solubility Determination

Conclusion

While quantitative solubility data for this compound remains to be extensively published, qualitative assessments consistently indicate good solubility in polar organic solvents such as methanol, ethanol, and DMSO, and poor solubility in less polar solvents like dichloromethane and ethyl acetate. For research and development activities requiring precise solubility values, the experimental protocol detailed in this guide provides a robust framework for accurate determination. This understanding of solubility is critical for optimizing reaction conditions, developing effective purification strategies, and formulating this compound for its diverse applications in the pharmaceutical industry.

References

An In-depth Technical Guide to the Melting Point and Stability of BOC-D-Leucine Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-tert-Butoxycarbonyl-D-leucine monohydrate (BOC-D-Leucine monohydrate) is a crucial protected amino acid derivative extensively used in peptide synthesis and pharmaceutical development. Its physical and chemical stability are critical quality attributes that directly impact the reproducibility of synthetic processes and the quality of the final products. This technical guide provides a comprehensive analysis of the melting point and stability of this compound, including a review of its physicochemical properties, detailed experimental protocols for its characterization, and visual workflows to guide laboratory practices.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its proper handling, storage, and application. Key properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₂₁NO₄·H₂O |

| Molecular Weight | 249.31 g/mol [1][2] |

| Appearance | White crystalline powder[2][3] |

| Melting Point (°C) | 80 - 90 °C[2] 85 - 87 °C[4] See note below |

| Solubility | Low solubility in water; soluble in organic solvents like methanol, ethanol, and dimethyl sulfoxide.[3] |

| Storage | Recommended to be stored in a dry, cool place, away from direct sunlight, acids, and oxidizing agents.[3] |

A Note on Melting Point Discrepancy: There are conflicting reports in the literature regarding the melting point of this compound, with some sources citing a much higher range of 148-155°C.[3] This significant variation may be attributable to differences in the crystalline form (polymorphism) or the hydration state of the material being analyzed (monohydrate vs. anhydrous). It is also possible that the higher value corresponds to the decomposition temperature. For unambiguous characterization, it is imperative to employ techniques like Differential Scanning Calorimetry (DSC) for a specific batch.

Stability Profile

This compound is generally a stable compound under recommended storage conditions.[3] The tert-butoxycarbonyl (BOC) protecting group is known for its stability in neutral and basic environments, which makes it suitable for multi-step synthesis. However, it is susceptible to cleavage under acidic conditions.[]

Table 2: Stability and Recommended Storage Conditions

| Parameter | Recommendation |

| Temperature | Store at 2-8°C for long-term preservation.[2] |

| Humidity | Keep in a tightly sealed container in a dry environment to prevent deliquescence and hydrolysis.[1][3] |

| Light | Protect from light to avoid potential photodegradation. |

| Chemical Incompatibilities | Avoid contact with strong acids, which can cleave the BOC group, and strong oxidizing agents.[3] |

For pharmaceutical applications, comprehensive stability testing according to the International Council for Harmonisation (ICH) guidelines is essential to establish a re-test period or shelf life.[6][7][8]

Experimental Protocols

Melting Point Determination using Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique for precisely determining the melting point and other thermal transitions of a substance.[9]

Objective: To accurately determine the melting point and enthalpy of fusion of this compound.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument's temperature and heat flow using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into a standard aluminum DSC pan.

-

Sealing: Hermetically seal the pan to ensure a closed system. An empty, sealed aluminum pan should be used as a reference.

-

Analysis Conditions:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).

-

Equilibrate the system at a temperature well below the expected melting point (e.g., 30°C).

-

Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature significantly above the melting point (e.g., 200°C).

-

-

Data Analysis: The resulting thermogram will show an endothermic peak corresponding to the melting transition. The melting point can be reported as the onset temperature or the peak maximum of this endotherm. The area under the peak corresponds to the heat of fusion.

Stability Assessment using a Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for quantifying the decrease of the active substance and the formation of degradation products over time.

Objective: To evaluate the stability of this compound under various conditions and establish its degradation profile.

Methodology:

-

Method Development: Develop a reverse-phase HPLC method (e.g., using a C18 column) that effectively separates this compound from its potential degradation products. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile.

-

Forced Degradation: To demonstrate the method's specificity, perform forced degradation studies.[10] This involves subjecting the compound to harsh conditions:

-

Acidic and Basic Hydrolysis: Exposure to dilute HCl and NaOH.

-

Oxidation: Treatment with hydrogen peroxide.

-

Thermal Stress: Heating the solid material at an elevated temperature.

-

Photostability: Exposure to UV and visible light as per ICH Q1B guidelines.

-

-

Stability Study:

-

Store samples of this compound under long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) stability conditions.

-

Withdraw samples at predetermined time points (e.g., 0, 3, 6, 12 months).

-

-

Analysis: Analyze the stressed and stability samples using the validated HPLC method.

-

Data Evaluation: Assess the chromatograms for any new peaks (degradation products) and a decrease in the peak area of the parent compound. This data is used to determine the degradation pathways and calculate the shelf life.

References

- 1. Boc-D-Leucine (monohydrate) | 200937-17-3 [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound (Boc-D-Leu-OH.H2O) BP EP USP CAS 16937-99-8 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 4. Page loading... [guidechem.com]

- 6. database.ich.org [database.ich.org]

- 7. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 8. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 9. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Chirality: A Technical Guide to BOC-D-Leucine Monohydrate as a Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical development and complex organic synthesis, the precise control of stereochemistry is paramount. Chiral molecules, existing as non-superimposable mirror images, can elicit profoundly different physiological responses. Consequently, the ability to selectively synthesize one enantiomer over the other is a critical determinant of a drug's efficacy and safety. This technical guide delves into the pivotal role of BOC-D-Leucine monohydrate, a protected, non-proteinogenic amino acid, as a versatile and indispensable chiral building block in the synthesis of stereochemically defined molecules.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is fundamental for its effective application in synthesis. The tert-butoxycarbonyl (Boc) protecting group imparts specific solubility and reactivity characteristics, while the inherent chirality of the D-leucine core provides the stereochemical control.

| Property | Value | Reference |

| CAS Number | 16937-99-8 | [1][2] |

| Molecular Formula | C₁₁H₂₁NO₄·H₂O | [1][3] |

| Molecular Weight | 249.31 g/mol (monohydrate) | [4] |

| Appearance | White crystalline powder | [3] |

| Melting Point | 85-87 °C | [1][4] |

| Boiling Point | 356.0 ± 25.0 °C (Predicted) | [1] |

| Density | 1.061 ± 0.06 g/cm³ (Predicted) | [1] |

| Acidity (pKa) | 4.02 ± 0.21 (Predicted) | [1] |

| Optical Rotation | +25.2 ± 0.1° (c=2 in acetic acid) | [2] |

| Solubility | Soluble in dimethyl sulfoxide; insoluble in dichloromethane and ethyl acetate. | [1] |

| Assay | ≥98.0% to ≤102.0% | [2] |

| Water Content | 3.75% - 10.46% | [2] |

The Role of this compound in Asymmetric Synthesis

The utility of this compound as a chiral building block stems from two key structural features: the stereocenter at the alpha-carbon (D-configuration) and the sterically demanding, yet chemically labile, Boc protecting group on the amine. This combination allows for the diastereoselective synthesis of complex molecules.

The bulky side chain of leucine can effectively control the conformation of polypeptide chains, enhancing their stability against enzymatic degradation while preserving their biological activity.[1] This steric influence is also leveraged in small molecule synthesis to direct the approach of incoming reagents, leading to the preferential formation of one diastereomer.

Applications in Drug Development

This compound is a key intermediate in the synthesis of a variety of pharmaceuticals. Its incorporation can influence the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API).

| Therapeutic Area | Drug Candidate / Class | Role of this compound | Reference |

| Antiviral | Atazanavir, Telaprevir | Serves as a crucial chiral side chain precursor, essential for the drug's interaction with its viral protease target. | [1] |

| Oncology | BB-2516 | A key component in the synthesis of this anti-cancer agent. | [1] |

| Anti-inflammatory | RO-31-9790 | Used in the preparation of this anti-inflammatory compound. | [1] |

| Neurology | Anticonvulsants | The D-leucine core has been shown to possess potent anti-seizure effects, making it a valuable synthon for novel anticonvulsants. |

Experimental Protocols

The following are representative protocols for the synthesis of this compound and its application in solid-phase peptide synthesis (SPPS).

Synthesis of this compound from L-Leucine

This protocol describes a method for inverting the stereochemistry of L-leucine to produce this compound.

Materials:

-

N-(tert-butoxycarbonyl)-L-leucine

-

Toluene

-

Methyl isobutyl ketone (MIBK)

Procedure:

-

Combine N-(tert-butoxycarbonyl)-L-leucine (5.50 g, 23.54 mmol), toluene (2.93 ml), and MIBK (37.4 ml) in a flask equipped with a stirrer.

-

Heat the mixture to 93°C with stirring until a turbid solution is formed.

-

Cool the solution to ambient temperature over 3.5 hours and continue stirring overnight.

-

Cool the resulting slurry to 0°C and stir for an additional 85 minutes.

-

Isolate the crystals by filtration on a glass filter.

-

Wash the crystals with cold MIBK (2 x 10 mL).

-

Dry the product under vacuum at 40°C to yield this compound as a white solid.

-

A typical yield for this process is approximately 48.8%.[1]

BOC-D-Leucine in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general workflow for incorporating a BOC-D-Leucine residue into a growing peptide chain on a solid support.

Logical Relationships in Asymmetric Synthesis

The strategic use of this compound as a chiral auxiliary relies on a logical sequence of steps to transfer its stereochemical information to a new molecule.

Conclusion

This compound stands as a testament to the power of chiral building blocks in modern organic synthesis. Its well-defined stereochemistry, coupled with the versatile Boc protecting group, provides chemists with a reliable tool for constructing complex, stereochemically pure molecules. From antiviral agents to novel therapeutics for neurological disorders, the impact of this seemingly simple molecule is far-reaching. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of chiral building blocks like this compound in the drug development pipeline is set to increase, solidifying its role as a cornerstone of chirality.

References

- 1. Page loading... [wap.guidechem.com]

- 2. N-Boc-D-leucine hydrate, 98+% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. This compound (Boc-D-Leu-OH.H2O) BP EP USP CAS 16937-99-8 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 4. Boc-D-Leucine (monohydrate) | 200937-17-3 [sigmaaldrich.com]

Commercial Suppliers and Technical Guide for BOC-D-Leucine Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of BOC-D-Leucine monohydrate, a crucial reagent in peptide synthesis and drug development. This document details commercially available sources, their specifications, and standardized experimental protocols for its application.

Introduction to this compound

N-tert-butoxycarbonyl-D-leucine monohydrate (this compound) is a protected form of the non-proteinogenic amino acid D-leucine. The tert-butoxycarbonyl (BOC) protecting group on the alpha-amino group allows for the controlled and sequential formation of peptide bonds, preventing unwanted side reactions during synthesis.[1] Its application is central to the synthesis of peptides containing D-amino acids, which can enhance peptide stability against enzymatic degradation and modulate biological activity. This compound is a key building block in the development of various therapeutic peptides and small molecule drugs.

Commercial Suppliers and Specifications

A variety of chemical suppliers offer this compound, with specifications varying in purity and analytical characterization. Researchers should consider these parameters based on the sensitivity and requirements of their specific applications.

| Supplier/Brand | CAS Number | Molecular Formula | Purity/Assay | Optical Rotation [α]D | Melting Point (°C) |

| Fengchen | 16937-99-8 | C11H23NO5 | ≥98% | Not specified | 148-155 |

| Ruifu Chemical | 200937-17-3 / 16937-99-8 | Not specified | ≥99.0% (HPLC) | Not specified | Not specified |

| Hebei Dangtong Biological Technology | 16937-99-8 | Not specified | Technical Grade | Not specified | Not specified |

| MedchemExpress | Not specified | Not specified | Not specified | Not specified | Not specified |

| Thermo Scientific Chemicals (Alfa Aesar) | 16937-99-8 | C11H23NO5 | ≥98.0 to ≤102.0% (Aqueous acid-base Titration) | +25.2° ± 0.1° (c=2 in acetic acid) | Not specified |

| Chem-Impex | 16937-99-8 / 200937-17-3 | C11H21NO4·H2O | ≥98% (HPLC) | +24° ± 2° (c=2 in AcOH) | 80-90 |

| BOC Sciences | 200937-17-3 | C11H21NO4·H2O | ≥99.5% (Chiral HPLC) | Not specified | Not specified |

| PeptaNova | 16937-99-8 | C11H21NO4·H2O | ≥99.50% (HPLC) | Not specified | Not specified |

| Sigma-Aldrich | 200937-17-3 | C11H23NO5 | 97% | Not specified | 85-87 |

| Tokyo Chemical Industry (TCI) | 200937-17-3 | Not specified | >98.0%(T) | Not specified | Not specified |

Experimental Protocols

The following sections detail the fundamental experimental procedures involving this compound.

BOC Protection of D-Leucine

The introduction of the BOC protecting group onto D-leucine is a standard procedure to prepare it for peptide synthesis.

Methodology:

-

Dissolve D-leucine in a mixture of an organic solvent such as 1,4-dioxane or tetrahydrofuran (THF) and an aqueous sodium hydroxide solution.

-

To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O).

-

Allow the reaction to stir overnight at room temperature.

-

Evaporate the organic solvent.

-

Dilute the remaining aqueous solution with water and wash with an organic solvent like ethyl acetate to remove impurities.

-

Acidify the aqueous phase to a pH of 2-3, which will cause the precipitation of BOC-D-leucine.

-

Extract the product with an organic solvent.

-

Combine the organic layers, wash, dry, and concentrate to yield the final product.[2]

BOC Deprotection in Solid-Phase Peptide Synthesis (SPPS)

The removal of the BOC group is a critical step to expose the free amine for the subsequent coupling reaction.

Methodology:

-

Resin Swelling: Swell the peptide-resin in a suitable solvent like dichloromethane (DCM).

-

Pre-wash: Perform a short pre-wash with a 50% solution of trifluoroacetic acid (TFA) in DCM for about 5 minutes.[3]

-

Deprotection: Treat the resin with a 50% TFA/DCM solution for 15 to 25 minutes to cleave the BOC group.[3] For peptides containing sensitive residues like Cys, Met, or Trp, the addition of a scavenger such as 0.5% dithiothreitol (DTE) is recommended.[3]

-

Washing: Wash the resin thoroughly with DCM to remove excess TFA and the cleaved BOC byproducts.

-

Neutralization: Neutralize the resulting trifluoroacetate salt of the N-terminal amine with a solution of a hindered base, such as 5-10% N,N-diisopropylethylamine (DIEA) in DCM, to yield the free amine.

-

Washing: Wash the resin with DCM to remove excess base and salts, preparing it for the next coupling step.

Peptide Coupling with BOC-D-Leucine

Following the deprotection of the resin-bound peptide, the next BOC-protected amino acid, in this case, BOC-D-Leucine, is introduced to elongate the peptide chain.

Methodology:

-

Activation: Activate the carboxylic acid of this compound. A common method involves dissolving this compound in a solvent like N,N-dimethylformamide (DMF) or DCM and adding a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt).

-

Coupling: Add the activated BOC-D-Leucine solution to the deprotected and neutralized peptide-resin.

-

Reaction: Allow the coupling reaction to proceed for a sufficient time (typically 1-2 hours) at room temperature with gentle agitation to ensure complete acylation of the free N-terminal amine.

-

Monitoring: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser (ninhydrin) test. A negative test (yellow beads) indicates the absence of free primary amines and thus a complete reaction.

-

Washing: After a complete coupling, wash the peptide-resin thoroughly with DMF and DCM to remove any unreacted reagents and byproducts. The resin is now ready for the next deprotection cycle.

Conclusion

This compound is an indispensable reagent for the synthesis of peptides with modified backbones, offering enhanced stability and unique pharmacological profiles. The selection of a high-quality commercial source and the adherence to well-established protocols for its protection, deprotection, and coupling are paramount to the successful synthesis of target peptides. This guide provides the necessary technical information for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors.

References

Synthesis and Preparation of BOC-D-Leucine Monohydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and preparation of BOC-D-Leucine monohydrate, a critical N-protected form of the unnatural amino acid D-Leucine. This compound serves as a vital building block in the synthesis of various pharmaceuticals, including antiviral and anticancer agents, where the incorporation of D-amino acids enhances peptide stability against enzymatic degradation. This document outlines common synthetic methodologies, detailed experimental protocols, and key quantitative data to assist researchers in the efficient and reliable preparation of this important chiral intermediate.

Core Synthesis Strategy

The most prevalent method for the synthesis of BOC-D-Leucine is the protection of the amino group of D-Leucine using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. The general reaction scheme involves the nucleophilic attack of the deprotonated amino group of D-Leucine on the electrophilic carbonyl carbon of Boc anhydride. The resulting carbamate is then protonated to yield the desired N-Boc protected amino acid. Subsequent purification and crystallization from an aqueous medium afford the stable monohydrate form.

Quantitative Data Summary

The following table summarizes quantitative data from various reported methodologies for the synthesis of this compound, providing a comparative overview of their efficiencies.

| Method Reference | Starting Material | Key Reagents | Solvent System | Reaction Time | Yield (%) | Melting Point (°C) | Purity (%) |

| Method 1 | D-Leucine | Di-tert-butyl dicarbonate, Sodium Hydroxide | 1,4-Dioxane / Water | Overnight | ~48% | 85-87 | >98 |

| Method 2 | D-Leucine | Di-tert-butyl dicarbonate, Sodium Hydroxide | Tetrahydrofuran / Water | 3 hours | 62-68 | 82-86 | Not Specified |

| Method 3 | D-Leucine | Di-tert-butyl dicarbonate, Triethylamine | Acetone / Water | 4 hours | ~93% | 70-72 (anhydrous) | Not Specified |

Experimental Protocols

Method 1: Synthesis in 1,4-Dioxane/Water

This protocol is a widely cited method for the Boc protection of amino acids.

Materials:

-

D-Leucine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

1N Sodium Hydroxide (NaOH) solution

-

1,4-Dioxane

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl) or Potassium hydrogen sulfate (KHSO₄) solution

Procedure:

-

Dissolution: Dissolve D-Leucine in a mixture of 1,4-dioxane and 1N aqueous sodium hydroxide solution in a reaction vessel equipped with a magnetic stirrer.

-

Addition of Boc₂O: To the stirred solution, add di-tert-butyl dicarbonate.

-

Reaction: Allow the mixture to stir at room temperature overnight.

-

Solvent Removal: Concentrate the reaction mixture in vacuo to remove the 1,4-dioxane.

-

Aqueous Work-up: Dilute the residue with water and wash with ethyl acetate to remove any unreacted Boc₂O and other organic impurities.

-

Acidification: Cool the aqueous phase in an ice bath and carefully acidify to a pH of 2-3 with a suitable acid (e.g., dilute HCl or KHSO₄ solution). The product will precipitate out of the solution.

-

Extraction: Extract the acidified aqueous layer with ethyl acetate (3x).

-

Washing and Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Concentration: Remove the solvent under reduced pressure to yield crude BOC-D-Leucine.

-

Crystallization: Dissolve the crude product in a minimal amount of a suitable solvent mixture (e.g., ethanol/water) and allow it to crystallize to form the monohydrate.

-

Isolation and Drying: Isolate the crystalline product by filtration, wash with a small amount of cold water, and dry under vacuum at a moderate temperature (e.g., 40°C).

Method 2: Crystallization from an Oily Intermediate

This method focuses on the isolation of BOC-D-Leucine as an oil followed by crystallization to obtain the monohydrate.

Materials:

-

Crude BOC-D-Leucine (as an oil)

-

Seed crystals of this compound (optional)

-

A weak polar solvent (e.g., n-hexane, diethyl ether)

Procedure:

-

Preparation of Crude Oil: Synthesize BOC-D-Leucine as described in Method 1, but after the final concentration step, ensure all solvent is removed to obtain a viscous oil.

-

Seeding (Optional): If available, add a few seed crystals of this compound to the oil to induce crystallization.

-

Standing: Allow the oil to stand at room temperature. The oil will gradually solidify into a white solid. This process can take several hours to a day.

-

Pulping: Once solidified, add a weak polar solvent such as n-hexane or diethyl ether to the solid. Break up the solid with a spatula and stir the resulting slurry (pulping) for a period of time. This helps to remove any remaining organic impurities.

-

Isolation and Drying: Filter the solid, wash with a small amount of the weak polar solvent, and dry under reduced pressure to obtain the this compound.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key experimental workflows for the synthesis of this compound.

Caption: Overall workflow for the synthesis of this compound.

Caption: Crystallization workflow from an oily intermediate.

Conclusion

The synthesis of this compound is a well-established process crucial for the advancement of peptide-based drug discovery. The choice of solvent system and purification method can influence the overall yield and purity of the final product. The protocols and data presented in this guide offer a solid foundation for researchers to produce high-quality this compound for their synthetic needs. Careful control of pH during the work-up and appropriate crystallization techniques are paramount to obtaining the desired stable monohydrate form.

Methodological & Application

Application Notes and Protocols for the Use of BOC-D-Leucine Monohydrate in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyloxycarbonyl-D-leucine monohydrate (BOC-D-Leucine monohydrate) is a critical chiral amino acid derivative employed in solid-phase peptide synthesis (SPPS). The incorporation of D-amino acids, such as D-leucine, into peptide sequences is a key strategy for enhancing the proteolytic stability and modulating the conformational properties of therapeutic peptides, thus improving their efficacy and in vivo half-life.[1] The BOC (tert-butyloxycarbonyl) protecting group is a cornerstone of the classical Merrifield solid-phase synthesis approach, valued for its stability under various coupling conditions and its facile removal under moderately acidic conditions.[][3]

These application notes provide detailed protocols for the use of this compound in SPPS, covering resin preparation, coupling, deprotection, and final cleavage. The information is intended to guide researchers in the efficient and successful synthesis of peptides containing this important building block.

Physicochemical Properties and Handling

This compound is a white solid generally soluble in dimethyl sulfoxide (DMSO) and other organic solvents commonly used in peptide synthesis.[4] Key properties are summarized below:

| Property | Value |

| CAS Number | 16937-99-8 |

| Molecular Formula | C₁₁H₂₁NO₄·H₂O |

| Molecular Weight | 249.31 g/mol [] |

| Melting Point | 85-87°C[4] |

| Appearance | White solid[4] |

For optimal results, it is recommended to store this compound in a cool, dry place and to handle it in a moisture-free environment to the extent possible, although it is supplied as a monohydrate.

Solid-Phase Peptide Synthesis Using this compound

The BOC/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is a well-established method for SPPS.[5] This approach utilizes the acid-labile BOC group for temporary Nα-protection and typically benzyl-based protecting groups for amino acid side chains, which are removed during the final cleavage step.

General Workflow for BOC-SPPS

The synthesis of a peptide on a solid support using BOC chemistry follows a cyclical process of deprotection, neutralization, and coupling.

Experimental Protocols

The following are detailed protocols for the key steps in incorporating this compound into a peptide sequence using manual SPPS. These can be adapted for automated synthesizers.

1. Resin Preparation and Swelling

-

Resin Selection: Choose a resin compatible with BOC-SPPS, such as Merrifield resin for C-terminal acids or a 4-methylbenzhydrylamine (MBHA) resin for C-terminal amides.[6][7]

-

Procedure:

-

Place the desired amount of resin in a reaction vessel.

-

Wash the resin with N,N-dimethylformamide (DMF) three times to remove impurities.

-

Swell the resin in DMF for at least 30 minutes before proceeding with the synthesis.[7]

-

2. Nα-BOC Deprotection

This step removes the temporary BOC protecting group from the N-terminus of the resin-bound peptide.

-

Reagents: 50% (v/v) trifluoroacetic acid (TFA) in dichloromethane (DCM).[6]

-

Procedure:

-

Drain the DMF from the swollen resin.

-

Perform a pre-wash with the TFA/DCM solution for 5 minutes.[6]

-

Drain and add a fresh portion of the TFA/DCM solution.

-

Agitate the mixture for 20-30 minutes at room temperature.[7]

-

Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) followed by isopropyl alcohol (IPA) (2 times) and then DMF (3-5 times) to remove residual acid.[6][7]

-

3. Neutralization

This step is crucial to ensure a free amine is available for the subsequent coupling reaction.

4. Coupling of this compound

This step forms the peptide bond between the free N-terminus of the resin-bound peptide and the carboxyl group of the incoming this compound. Leucine residues can sometimes present coupling challenges, so ensuring efficient activation and sufficient reaction time is important.[8][9]

-

Reagents:

-

Procedure:

-

In a separate vial, dissolve this compound and HBTU in DMF.

-

Add DIEA to the solution to activate the amino acid.

-

Add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.[3]

-

Monitor the completion of the reaction using a qualitative method like the ninhydrin (Kaiser) test. If the test is positive (indicating incomplete coupling), a recoupling step may be necessary.[3]

-

After the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.[3]

-

5. Final Cleavage and Deprotection

After the desired peptide sequence has been assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously.

-